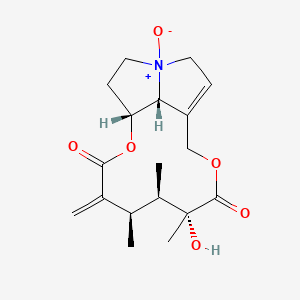

Senecivernine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Senecivernine N-Oxide is a naturally occurring organic compound classified as a pyrrolizidine alkaloid. It is primarily found in certain plant species, such as those in the Asteraceae family. This compound is known for its toxic properties and serves as a defense mechanism for plants against herbivores . This compound is a brown or yellow crystalline solid and is recognized for its potent toxicity, particularly as a cardiac toxin .

Méthodes De Préparation

The preparation of Senecivernine N-Oxide is complex and typically involves extraction from natural plant sources followed by multi-step synthetic reactions. The synthetic routes often include the oxidation of Senecivernine to form the N-oxide derivative. Industrial production methods are less common due to the compound’s high toxicity and the intricate procedures required for its synthesis .

Analyse Des Réactions Chimiques

Senecivernine N-Oxide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: The N-oxide group can be reduced back to the parent alkaloid, Senecivernine, using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Major products formed from these reactions include the parent alkaloid Senecivernine and other derivatives depending on the specific reaction conditions .

Applications De Recherche Scientifique

Senecivernine N-Oxide has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.

Biology: Researchers investigate its role in plant defense mechanisms and its interactions with herbivores.

Medicine: Due to its toxic properties, it is studied for its potential effects on human and animal health, particularly its hepatotoxic and genotoxic effects.

Industry: Although not widely used industrially due to its toxicity, it serves as a reference compound in analytical chemistry for the detection and quantification of pyrrolizidine alkaloids in various samples .

Mécanisme D'action

Senecivernine N-Oxide exerts its effects primarily through its interaction with cellular components. Upon ingestion, it is metabolized in the liver, where it undergoes N-oxidation, oxidation, and ester hydrolysis. These metabolic pathways can lead to the formation of reactive intermediates that cause cellular damage. The compound targets liver cells, leading to hepatotoxicity, and can also induce DNA damage, contributing to its genotoxic effects .

Comparaison Avec Des Composés Similaires

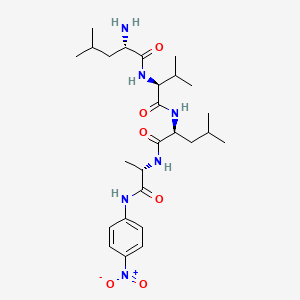

Senecivernine N-Oxide is unique among pyrrolizidine alkaloids due to its specific structure and toxic properties. Similar compounds include:

Senecionine N-Oxide: Another pyrrolizidine alkaloid with similar toxic effects.

Retrorsine N-Oxide: Known for its hepatotoxicity and genotoxicity.

Lasiocarpine N-Oxide: Exhibits similar toxicological profiles.

Echimidine N-Oxide: Shares structural similarities and toxic effects

These compounds are often studied together to understand the broader implications of pyrrolizidine alkaloid toxicity and their effects on biological systems.

Propriétés

IUPAC Name |

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDNFNQRHNCJAZ-TURVAVEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347241 |

Source

|

| Record name | Senecivernine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101687-28-9 |

Source

|

| Record name | Senecivernine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What types of pyrrolizidine alkaloids were studied in the research, and what was their effect on murine lymphocytes?

A1: The research focused on pyrrolizidine alkaloids found in Bulgarian species of the genus Senecio. While the study isolated and identified Senecivernine-N-oxide, it also tested different types of pyrrolizidine alkaloids for their effects on murine lymphocytes. The results showed that the alkaloid retroisosenine, at a concentration of 100 μg/ml, exhibited an immunosuppressive effect. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)